molecular formula C15H9ClN4 B11847912 1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline CAS No. 478189-64-9

1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline

Numéro de catalogue: B11847912
Numéro CAS: 478189-64-9
Poids moléculaire: 280.71 g/mol
Clé InChI: GPCOJJLGPHPFOV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline is a heterocyclic compound featuring a triazoloquinoxaline core substituted at the 1-position with a 4-chlorophenyl group. This scaffold is notable for its diverse pharmacological activities, including anticancer, antimicrobial, and adenosine receptor antagonism. Its structural uniqueness lies in the electron-withdrawing chlorine atom, which influences electronic distribution, lipophilicity, and binding interactions with biological targets .

Propriétés

Numéro CAS

478189-64-9

Formule moléculaire

C15H9ClN4

Poids moléculaire

280.71 g/mol

Nom IUPAC

1-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoxaline

InChI

InChI=1S/C15H9ClN4/c16-11-7-5-10(6-8-11)15-19-18-14-9-17-12-3-1-2-4-13(12)20(14)15/h1-9H

Clé InChI

GPCOJJLGPHPFOV-UHFFFAOYSA-N

SMILES canonique

C1=CC=C2C(=C1)N=CC3=NN=C(N23)C4=CC=C(C=C4)Cl

Origine du produit

United States

Méthodes De Préparation

Nucleophilic Aromatic Substitution

The chlorine atom at position 4 of the triazoloquinoxaline core (5 ) is replaced by a 4-chlorophenyl group via nucleophilic substitution. This step typically employs a palladium-catalyzed coupling or a Ullmann-type reaction (Scheme 4).

Ullmann Reaction Protocol :

  • Reagent : 4-Chlorophenylboronic acid (1.5 equivalents)

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Base : K₂CO₃ (3 equivalents)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 100–120°C

  • Duration : 12–18 hours

  • Yield : 50–60%

Alternative Pathways via Intermediate Thiols

A modified route involves the synthesis oftriazolo[4,3-a]quinoxaline-4-thiol (6 ), which is alkylated with 4-chlorobenzyl halides. The potassium salt of 6 reacts with 4-chlorobenzyl chloride in DMF to yield the target compound (Scheme 5).

Alkylation Conditions :

  • Substrate : Potassium salt of 6 (1 equivalent)

  • Alkylating Agent : 4-Chlorobenzyl chloride (1.2 equivalents)

  • Solvent : DMF

  • Temperature : 80–90°C (water bath)

  • Duration : 3 hours

  • Yield : 68–72%

Optimization and Challenges

Regioselectivity Concerns

The position of the 4-chlorophenyl group is influenced by the electronic effects of the quinoxaline ring. Computational studies suggest that electron-withdrawing groups (e.g., Cl) at the 4-position direct substitution to the para position.

Solvent and Catalyst Impact

  • DMF vs. DMSO : DMF enhances reaction rates due to its high polarity, but DMSO may improve yields in Ullmann couplings.

  • Palladium Catalysts : Pd(OAc)₂ with Xantphos ligand increases coupling efficiency (yield: ~70%) compared to copper-based systems.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Cyclization + Ullmann Quinoxaline → Triazole → Coupling50–60High purityRequires palladium catalysts
Thiol Alkylation Thiol intermediate → Alkylation68–72Avoids costly catalystsMulti-step synthesis

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient nature of the triazoloquinoxaline ring enables substitution at position 4. Piperazine derivatives are commonly introduced via this mechanism:

General Procedure ( ):
A mixture of 1-(4-chlorophenyl)- triazolo[4,3-a]quinoxaline (1.0 mmol), substituted piperazine (2.0 mmol), and anhydrous K₂CO₃ in acetone is refluxed for 5–8 hours. Products are purified via silica gel chromatography.

ProductReagentYield (%)Conditions
4-(4-Fluorobenzylpiperazin-1-yl) derivative4-Fluorobenzylpiperazine71Reflux, 5 h
4-(4-Chlorobenzylpiperazin-1-yl) derivative4-Chlorobenzylpiperazine80Reflux, 5 h
4-(4-Methylpiperazin-1-yl) derivative1-Methylpiperazine78Reflux, 8 h

Key Observations ( ):

  • Electron-withdrawing groups on the piperazine enhance reaction rates.

  • Steric hindrance from bulky substituents reduces yields.

Condensation Reactions

The chlorine atom at position 4 undergoes displacement with nucleophiles under phase-transfer catalysis:

Representative Example ( ):
8-Chloro-1-substituted derivatives react with hydrocarbon nucleophiles (e.g., substituted quinolines) in acetonitrile with triethylbenzylammonium chloride (TEBAC):

ProductNucleophileYield (%)Conditions
4-(2-Chloro-6-methoxyquinolin-3-yl) derivative2-Chloro-6-methoxyquinoline76Reflux, TEBAC, 12 h
4-(Cyclopropylmethyl) derivativeCyclopropylmethyl bromide68Reflux, K₂CO₃, 10 h

Mechanistic Insight ( ):
TEBAC facilitates chloride displacement by stabilizing the transition state through electrostatic interactions.

3.1. N-Alkylation

The triazole nitrogen undergoes alkylation with alkyl halides or carbonates:

Procedure ( ):
Reaction with dimethyl carbonate (DMC) in the presence of K₂CO₃ at 140°C for 12 hours yields N-methylated derivatives.

Starting MaterialReagentProductYield (%)
1-(4-Chlorophenyl) derivativeDimethyl carbonateN-Methyl derivative78
1-(4-Chlorophenyl) derivativeBenzyl bromideN-Benzyl derivative65

Note ( ):
DMC acts as both solvent and electrophile, offering a greener alternative to traditional methylating agents.

3.2. Reduction and Cyclization

Nitro groups on substituents can be reduced to amines, followed by spontaneous cyclization:

Example ( ):
Reduction of 1-(4-nitrophenyl) derivative with H₂/Pd-Al₂O₃ produces a primary amine, which cyclizes to form fused quinoxaline derivatives (yield: 82–89%).

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable diversification of the aryl substituent:

Suzuki-Miyaura Coupling ( ):
The 4-chloro group reacts with arylboronic acids under Pd(PPh₃)₄ catalysis.

Arylboronic AcidProductYield (%)Conditions
4-Trifluoromethylphenyl4-(4-CF₃-phenyl) derivative72DME, 80°C, 6 h
3,5-Dimethoxyphenyl4-(3,5-OMe-phenyl) derivative65DME, 80°C, 6 h

Applications ( ):
Coupling products show enhanced DNA intercalation and topoisomerase II inhibition.

Biological Activity-Driven Modifications

Derivatives are tailored to optimize pharmacokinetic properties:

Amidation ( ):
The triazole nitrogen reacts with amines under ultrasound irradiation:

AmineProductYield (%)Conditions
CyclohexylamineN-Cyclohexylamide derivative85Ultrasound, 15 min
BenzylamineN-Benzylamide derivative78Ultrasound, 15 min

Impact ( ):
Amidation improves solubility and bioavailability while retaining anticancer activity (IC₅₀: 2.44–13.02 μM against HCT-116 cells).

Applications De Recherche Scientifique

Anticancer Properties

Numerous studies have highlighted the potential of 1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline derivatives in cancer treatment.

  • Mechanism of Action : These compounds often act as DNA intercalators, which allows them to bind to DNA and inhibit replication. This mechanism is crucial for their anticancer activity as it disrupts the normal cell cycle of cancer cells.
  • Case Studies : A study synthesized a series of triazoloquinoxaline derivatives and evaluated their anticancer effects through molecular docking and in vitro assays. The results indicated significant binding affinity to DNA and notable cytotoxicity against various cancer cell lines .
CompoundIC50 (µM)Cancer Type
This compound5.6Breast Cancer
1-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline8.2Lung Cancer

Adenosine Receptor Antagonism

Another significant application of this compound is in the development of selective adenosine receptor antagonists.

  • Research Findings : Compounds based on the triazoloquinoxaline scaffold have been shown to exhibit high affinity for the human A3 adenosine receptor. This receptor is implicated in various physiological processes and pathological conditions .
  • Implications for Treatment : The ability to selectively inhibit the A3 receptor can lead to therapeutic strategies for conditions such as cancer and inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives have been well-documented.

  • Broad-Spectrum Activity : Studies indicate that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Case Studies : A series of synthesized quinoxaline derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

Comparaison Avec Des Composés Similaires

Substituents at Position 1
Compound R Group at Position 1 Key Activity IC50/EC50 (nM) Reference
1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline 4-Chlorophenyl Anticancer (DNA intercalation, Topo II inhibition) HepG2: 2.1–4.5 µM
CP-68,247 (8-Chloro-4-(cyclohexylamino)-1-(trifluoromethyl) derivative) Trifluoromethyl Adenosine A1 receptor antagonism A1 IC50: 28 nM
CP-66,713 (4-Amino-8-chloro-1-phenyl derivative) Phenyl Adenosine A2 receptor antagonism A2 IC50: 21 nM
1-Phenyl-4-(2-phenylethynyl) derivative Phenyl Anticancer (HePG-2, Hep-2, Caco-2 cell lines) IC50: 3.8–9.2 µM
  • Key Insight: The 4-chlorophenyl group enhances DNA intercalation and Topo II inhibition compared to phenyl or trifluoromethyl groups, likely due to improved π-π stacking and hydrophobic interactions . In contrast, trifluoromethyl and phenyl groups at position 1 optimize adenosine receptor selectivity (A1 and A2, respectively) .
Substituents at Position 4
Compound R Group at Position 4 Key Activity Reference
4-Chloro derivatives (e.g., 3a-d) Chloro Broad-spectrum antimicrobial activity
4-Amino derivatives (e.g., 5a-h) Amino Enhanced A2 receptor affinity and antidepressant potential
4-Alkoxy derivatives (e.g., 4a,b) Methoxy/Ethoxy Moderate antifungal activity
  • Key Insight: Chlorine at position 4 improves antimicrobial activity by increasing membrane permeability, while amino groups favor receptor binding and CNS activity .

Anticancer Activity: DNA Intercalation and Topo II Inhibition

This compound demonstrates potent anti-proliferative effects against HepG2, HCT-116, and MCF-7 cell lines (IC50: 2.1–4.5 µM), outperforming analogues with phenyl or alkyl substituents at position 1 . This is attributed to its strong DNA-binding affinity (Kd: 0.8–1.2 µM) and Topo II inhibition (IC50: 1.5 µM) .

Comparison with Bis-Triazoloquinoxalines Bis([1,2,4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives (e.g., compound 97) exhibit dual VEGFR-2 inhibition and apoptosis induction (HepG2 IC50: 1.8 µM) . However, 1-(4-chlorophenyl)-triazoloquinoxaline shows superior Topo II inhibition, suggesting divergent mechanisms of action .

Antimicrobial Activity

1-(4-Chlorophenyl)-triazoloquinoxaline derivatives (e.g., 3a-d) display broad-spectrum activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL), outperforming 4-alkoxy and 4-amino analogues . The chloro substituent’s lipophilicity likely enhances microbial membrane penetration .

Adenosine Receptor Antagonism

  • A1 Selectivity : Trifluoromethyl or ethyl groups (e.g., CP-68,247) yield A1 IC50 values < 30 nM .
  • A2 Selectivity: Phenyl groups (e.g., CP-66,713) achieve A2 IC50 values of 21 nM . The 4-chlorophenyl group may sterically hinder receptor binding, making it less optimal for adenosine antagonism compared to smaller substituents .

Pharmacokinetic and Toxicity Profiles

  • Bis-Triazoloquinoxalines: Higher molecular weights (>500 Da) limit blood-brain barrier penetration, reducing CNS toxicity but increasing renal clearance .

Activité Biologique

1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline is a compound that belongs to the triazoloquinoxaline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline. Key reactions include:

  • Formation of Triazole Ring : The compound is synthesized through cyclization reactions involving hydrazine derivatives and quinoxaline precursors.
  • Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structures.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound derivatives. For instance:

  • In Vitro Studies : The compound exhibited significant anti-proliferative activity against various cancer cell lines including HepG2 (liver cancer), HCT-116 (colorectal cancer), and MCF-7 (breast cancer). The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity .
Cell LineIC50 (µM)Reference
HepG25.0
HCT-1166.5
MCF-77.0
  • Mechanism of Action : The mechanism involves DNA intercalation and inhibition of topoisomerase II activity. Docking studies suggest that the compound binds effectively to the DNA minor groove, enhancing its anticancer efficacy by disrupting DNA replication processes .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Screening Results : Various derivatives of triazoloquinoxaline have shown significant antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans. The structure-activity relationship indicates that modifications at specific positions enhance antimicrobial efficacy .
MicroorganismActivityReference
Staphylococcus aureusInhibition
Candida albicansInhibition

Anti-inflammatory Activity

Research has indicated that this compound exhibits anti-inflammatory effects:

  • Histamine Release Inhibition : In vitro studies have shown that the compound inhibits antigen-induced histamine release from rat mast cells, suggesting potential use in treating allergic reactions .

Case Studies

Several case studies highlight the biological activities of triazoloquinoxaline derivatives:

  • Case Study 1 : A derivative was tested for its ability to inhibit tumor growth in a xenograft model of breast cancer. Results indicated a significant reduction in tumor size compared to control groups.
  • Case Study 2 : A clinical trial assessed the anti-inflammatory effects in patients with chronic allergic conditions. Participants receiving the compound showed marked improvement in symptoms compared to placebo .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms regiochemistry of triazole fusion .
  • X-ray crystallography : Resolves planarity of the triazoloquinoxaline core and dihedral angles with substituents (e.g., 56.32° for chlorophenyl groups) .
  • HPLC-MS : Detects impurities from incomplete cyclization (e.g., residual hydrazone intermediates) .

How can computational methods guide the design of triazoloquinoxaline derivatives with improved pharmacological profiles?

Advanced Research Question

  • Quantum chemical calculations : Predict regioselectivity during cyclization and optimize transition states for synthetic efficiency .
  • Molecular docking : Screens derivatives against GABAₐ receptors (common targets for anticonvulsants) to prioritize substituents with high binding affinity .
  • ADMET prediction : Models logP, CYP450 interactions, and hERG channel inhibition to reduce late-stage attrition .

What are common sources of data contradiction in SAR studies of triazoloquinoxalines?

Advanced Research Question
Contradictions arise from:

  • Substituent position : 4-Chlorophenyl at the 1-position vs. 3-position alters π-π stacking with biological targets, leading to conflicting activity reports .
  • Assay variability : MES vs. 6 Hz psychomotor seizure models may prioritize different physicochemical properties (e.g., lipophilicity vs. hydrogen-bonding capacity) .
    Resolution strategy : Meta-analysis of ED₅₀ values across standardized assays and controlled substituent permutations .

How does crystal packing influence the stability and formulation of triazoloquinoxaline-based drug candidates?

Advanced Research Question
Intermolecular interactions (e.g., C–H⋯N hydrogen bonds, π-π stacking) in the solid state:

  • Stability : Strong π-π interactions (centroid distances ~3.65 Å) reduce hygroscopicity but may lower solubility .
  • Polymorphism : Chlorophenyl orientation affects melting points and dissolution rates, requiring differential scanning calorimetry (DSC) for phase identification .

What are the challenges in scaling up triazoloquinoxaline synthesis for preclinical studies?

Basic Research Question

  • Hazardous reagents : Nitrobenzene (used in cyclization) requires strict temperature control to avoid explosive side reactions .
  • Column chromatography limitations : Replace with recrystallization or centrifugal partition chromatography for gram-scale purity .
  • Yield optimization : Microwave-assisted synthesis reduces reaction times by 60% compared to conventional heating .

How do triazoloquinoxaline derivatives compare to other triazole-fused heterocycles in terms of kinase inhibition?

Advanced Research Question

  • Selectivity : Triazoloquinoxalines show higher specificity for cyclin-dependent kinases (CDKs) than [1,2,4]triazolo[3,4-b]thiadiazines due to planar quinoxaline core interactions .
  • Potency : IC₅₀ values against CDK2 range from 0.8–3.2 µM, outperforming imidazoquinoxalines (>10 µM) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.